molecular formula C55H72N14O27 B1256131 5,10-Mthfpg CAS No. 85917-14-2

5,10-Mthfpg

Cat. No.: B1256131
CAS No.: 85917-14-2
M. Wt: 1361.2 g/mol
InChI Key: CUTQASCZIUZESA-OMVOJPAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Methenyltetrahydrofolate (5,10-CH⁺-THF, PubChem CID: 439237) is a key intermediate in one-carbon metabolism, a biochemical pathway critical for nucleotide synthesis, methylation reactions, and amino acid metabolism . Structurally, it belongs to the folate family, characterized by a pteridine ring, para-aminobenzoic acid (PABA), and a polyglutamate tail. The methenyl group (-CH⁺=) bridges the N5 and N10 positions of the tetrahydrofolate (THF) backbone, conferring unique reactivity in transferring formyl groups during purine and pyrimidine biosynthesis . This compound exists transiently in cellular environments, often interconverting with other folate derivatives like 10-formyl-THF and 5-formyl-THF, depending on enzymatic and pH conditions. Its labile nature necessitates specialized analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification in biological matrices .

Properties

CAS No.

85917-14-2

Molecular Formula

C55H72N14O27

Molecular Weight

1361.2 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C55H72N14O27/c56-55-66-44-43(46(80)67-55)69-23-68(22-26(69)21-57-44)25-3-1-24(2-4-25)45(79)65-34(54(95)96)11-19-41(76)63-32(52(91)92)9-17-39(74)61-30(50(87)88)7-15-37(72)59-28(48(83)84)5-13-35(70)58-27(47(81)82)6-14-36(71)60-29(49(85)86)8-16-38(73)62-31(51(89)90)10-18-40(75)64-33(53(93)94)12-20-42(77)78/h1-4,26-34H,5-23H2,(H,58,70)(H,59,72)(H,60,71)(H,61,74)(H,62,73)(H,63,76)(H,64,75)(H,65,79)(H,77,78)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H4,56,57,66,67,80)/t26?,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

CUTQASCZIUZESA-OMVOJPAWSA-N

SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Synonyms

5,10-methylenetetrahydrofolate polyglutamate
5,10-MTHFPG

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-methylenetetrahydrofolate polyglutamate typically involves the reaction of tetrahydrofolate with serine, catalyzed by the enzyme serine hydroxymethyltransferase . This reaction produces 5,10-methylenetetrahydrofolate, which can then be further modified to form the polyglutamate version by attaching multiple glutamate residues.

Industrial Production Methods: Industrial production of 5,10-methylenetetrahydrofolate polyglutamate involves biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These microorganisms are cultured in large bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,10-Mthfpg undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,10-Mthfpg has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10-methylenetetrahydrofolate polyglutamate involves its role as a cofactor in one-carbon metabolism. It donates a methylene group to various substrates, facilitating the synthesis of nucleotides and amino acids. This process is crucial for DNA synthesis and repair, as well as for the methylation of homocysteine to form methionine .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Folate Compounds

Folates exhibit structural and functional diversity due to substitutions at the N5, N10, or both positions. Below is a detailed comparison of 5,10-CH⁺-THF with its analogs:

Structural and Functional Differences

Compound Structure Biological Role Stability Quantification Methods Key Research Findings
5,10-Methenyltetrahydrofolate N5-N10 methenyl bridge Formyl donor in purine synthesis pH-sensitive; degrades in acidic conditions LC-MS/MS, enzymatic assays Interconverts with 10-formyl-THF in vivo
Tetrahydrofolate (THF) Unsubstituted THF backbone Core carrier of one-carbon units Highly reactive; oxidizes easily Microbiological assays, HPLC Requires NADPH-dependent regeneration
5-Methyltetrahydrofolate (5-CH3-THF) Methyl group at N5 Methyl donor for homocysteine remethylation Stable in neutral pH; light-sensitive LC-MS/MS, immunoassays Dominant circulating form in humans
10-Formylfolic acid Formyl group at N10 Formyl donor in purine synthesis Moderate stability; hydrolyzes in alkali LC-MS/MS, UV spectroscopy Less biologically active than reduced forms
5-Formyltetrahydrofolate (Leucovorin) Formyl group at N5 Rescue agent in methotrexate therapy Highly stable; synthetic analog LC-MS/MS, fluorometric assays Bypasses dihydrofolate reductase step
Folic acid Oxidized pteridine ring; no glutamates Synthetic precursor; requires activation Highly stable; resistant to heat Microbiological assays, HPLC Bioavailability limited by enzymatic reduction

Biochemical and Pharmacological Insights

  • Role in One-Carbon Metabolism: 5,10-CH⁺-THF participates in formyl transfer reactions, distinct from 5-CH3-THF (methylation) and THF (universal carrier). This specificity is governed by enzymes like methenyltetrahydrofolate synthetase .
  • Stability and Analytical Challenges :

    • 5,10-CH⁺-THF degrades rapidly under acidic conditions, complicating its detection in food and plasma. In contrast, 5-CH3-THF and leucovorin exhibit greater stability, favoring their use in therapeutics .
    • LC-MS/MS outperforms microbiological assays in distinguishing between folate analogs due to its specificity for structural variants .
  • Clinical and Nutritional Relevance :

    • Folic acid fortification addresses deficiency but may lead to unmetabolized folic acid in plasma, unlike natural 5-CH3-THF .
    • Leucovorin (5-formyl-THF) is preferred in chemotherapy rescue due to its stability and direct utilization, bypassing metabolic bottlenecks .

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